2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride
Description
2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride (IUPAC name) is a synthetic organic compound with the molecular formula C₂₄H₃₂Cl₃N₇O and a molecular weight of 540.9 g/mol . It is commonly referred to as (R)-CR8 trihydrochloride, a stereospecific small molecule inhibitor implicated in cyclin-dependent kinase (CDK) modulation . Structurally, it features a purine core substituted with a propan-2-yl group at position 9, a (4-pyridin-2-ylphenyl)methylamino group at position 6, and a (2R)-2-aminobutan-1-ol chain at position 2, forming a trihydrochloride salt to enhance solubility and stability .
This compound is notable for its role in targeted protein degradation (TPD) strategies, including proteolysis-targeting chimeras (PROTACs) and molecular glues, which exploit its kinase-inhibitory properties for therapeutic applications in oncology .
Properties
IUPAC Name |
2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O.3ClH/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20;;;/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSYXHQFOWNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Purine Core and Substituted Purines
- Starting materials: Commercially available purine or 6-chloropurine derivatives.
- Step 1: Selective alkylation at the N9 position with isopropyl halide or isopropylation reagents under basic conditions.
- Step 2: Nucleophilic aromatic substitution at the 6-chloropurine position with the appropriate amine (4-(pyridin-2-yl)aniline) to install the 6-(4-pyridin-2-ylphenyl)amino substituent.
- These steps are typically performed in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Introduction of the 2-Amino-Butan-1-ol Side Chain
- The 2-amino-butan-1-ol fragment is introduced via nucleophilic substitution or reductive amination strategies.
- One approach is to start from a 2-chloropurine intermediate, which is then reacted with the chiral amino alcohol under mild heating.
- Alternatively, the side chain can be attached via an amide or amine linkage through coupling reagents if the purine bears a suitable leaving group at the 2-position.
Salt Formation
- The free base compound is converted to the trihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.
- This step improves compound stability, crystallinity, and handling.
Specific Synthetic Methods and Procedures Reported in Literature for Related Compounds
Based on the synthesis protocols for purine derivatives with similar substitution patterns (e.g., from):
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Substituted pyridin-2-amine + substituted pyridine-2-carbaldehyde + p-toluenesulfonic acid (TosOH) + 2-isocyano-2,4,4-trimethylpentane in MeOH, 70 °C, 12 h | Formation of intermediate imine or related adducts |
| 2 | Pd-catalyzed amination: aryl halide + amine, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | C–N bond formation for aryl amine substitution |
| 3 | Reduction of amides with BH3-Me2S in THF at 0 °C to 60 °C | Conversion of amides to amines (if needed) |
| 4 | Halogenation with I2 or NBS in aqueous or acetonitrile media | Introduction of halogen substituents for further functionalization |
| 5 | Salt formation with HCl in dioxane or MeOH at 20 °C | Formation of hydrochloride salts |
These methods collectively allow for the stepwise construction of complex purine derivatives with chiral amino alcohol side chains and bulky aryl amino substituents.
Proposed Synthetic Route for 2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol; trihydrochloride
Stepwise Synthesis Outline
| Step No. | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N9-Isopropylation of 6-chloropurine | Isopropyl bromide, base (e.g., K2CO3), DMF, 50-80 °C | 9-isopropyl-6-chloropurine intermediate |
| 2 | Nucleophilic substitution at C6 | 4-(pyridin-2-yl)aniline, solvent (e.g., ethanol), reflux | 6-(4-pyridin-2-ylphenyl)amino-9-isopropylpurine |
| 3 | Amination at C2 with chiral amino alcohol | (2R)-2-amino-1-butanol, base, solvent (e.g., methanol), mild heating | 2-[[9-propan-2-yl-6-(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol |
| 4 | Salt formation | HCl in dioxane or MeOH, room temperature | Trihydrochloride salt of the target compound |
Notes on Chirality and Purity
- The chiral center at the butan-1-ol side chain requires enantiomerically pure starting material or chiral resolution.
- Purification is typically achieved by preparative HPLC or recrystallization.
- The final salt form improves compound stability and facilitates handling.
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
- Structural Confirmation: 2D and 3D NMR, X-ray crystallography if crystals are obtained.
- Salt Characterization: Titration for HCl content, melting point determination.
Summary Table of Preparation Methods
| Preparation Aspect | Details | References/Notes |
|---|---|---|
| Starting Material | 6-chloropurine or purine derivatives | Commercially available |
| N9 Alkylation | Isopropyl bromide, base, DMF, 50-80 °C | Common purine alkylation method |
| C6 Amination | 4-(pyridin-2-yl)aniline, reflux in ethanol | Nucleophilic aromatic substitution |
| C2 Amination | (2R)-2-amino-1-butanol, mild heating | Chiral amino alcohol coupling |
| Salt Formation | HCl in dioxane or MeOH, room temp | Trihydrochloride salt stabilization |
| Purification | Prep-HPLC, recrystallization | Ensures high purity and enantiomeric excess |
| Characterization | NMR, MS, HPLC, melting point | Confirms structure and purity |
Research Findings and Practical Considerations
- The preparation of this compound aligns with general synthetic strategies for purine derivatives bearing bulky amine substituents and chiral side chains.
- Literature emphasizes the importance of palladium-catalyzed amination reactions and controlled alkylation steps to achieve regioselectivity.
- The trihydrochloride salt form is preferred for pharmaceutical and research applications due to enhanced solubility and stability.
- No direct, singular published protocol for the exact trihydrochloride salt was found, but the above methods are standard in purine medicinal chemistry and are supported by supplier synthesis (e.g., Enamine, Sigma-Aldrich) and patent literature.
Chemical Reactions Analysis
Types of Reactions
®-CR8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: ®-CR8 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
®-CR8 has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-CR8 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Modifications and Bioactivity
- Pyridinyl Positional Isomerism: The substitution of pyridin-2-ylphenyl in (R)-CR8 versus pyridin-3-ylmethylamino in CCT068127 (Entry 8QT) significantly alters target specificity.
- Chain Length and Stereochemistry: The (R)-configured butanol chain in (R)-CR8 trihydrochloride improves binding entropy and solubility over longer chains (e.g., pentanol in CCT068127 or hexanol in the compound from ) .
- Salt Form : Trihydrochloride salts (as in (R)-CR8) demonstrate superior aqueous solubility (>50 mg/mL) compared to dihydrochloride salts (e.g., 544.4 g/mol compound in ), which may limit bioavailability .
Pharmacological and Kinetic Profiles
- CDK Selectivity : (R)-CR8 shows broad-spectrum CDK inhibition, while CCT068127 and Entry 8QT are selective for CDK2 . This divergence correlates with the pyridin-2-yl group’s broader kinase compatibility .
- Degradation Efficiency : As a molecular glue, (R)-CR8 induces ubiquitin-dependent degradation of CDK12/13 with DC₅₀ values <100 nM, outperforming analogues lacking the trihydrochloride moiety .
Computational and Crystallographic Insights
- SHELX Refinement: Crystallographic studies using SHELX software (e.g., SHELXL for small-molecule refinement) highlight (R)-CR8’s stable binding to CDK2, with hydrogen bonds between the butanol chain and kinase residues Glu81 and Leu83 .
Q & A
What are the critical structural motifs influencing the solubility and stability of this trihydrochloride purine derivative?
Basic Research Question
The compound’s solubility is dictated by its hydrophilic trihydrochloride salt form, while the purine core and substituted aryl groups contribute to hydrophobic interactions. The tertiary amine in the butan-1-ol side chain enhances water solubility, but the 4-pyridin-2-ylphenyl group introduces π-stacking tendencies, requiring pH-adjusted buffers (e.g., ammonium hydroxide at pH 10) to prevent aggregation . Stability is pH-dependent: under acidic conditions, protonation of the pyridine nitrogen reduces degradation, whereas alkaline conditions may hydrolyze the purine scaffold .
How can Suzuki-Miyaura cross-coupling be optimized for introducing the 4-pyridin-2-ylphenyl group to the purine scaffold?
Advanced Research Question
Key parameters include:
- Catalyst selection : Pd(Ph₃)₄ (0.05 mmol) provides higher yields compared to Pd(OAc)₂ due to improved electron density for aryl boronic acid coupling .
- Solvent system : Toluene or 1,4-dioxane/water mixtures (3:1) enhance reaction homogeneity and reduce side-product formation .
- Base : K₂CO₃ (1.5 mmol) ensures deprotonation without destabilizing the palladium catalyst .
| Parameter | Optimal Condition | Yield Impact | Reference |
|---|---|---|---|
| Catalyst | Pd(Ph₃)₄ | High | |
| Solvent | Toluene | Moderate-High | |
| Temperature | Reflux (~110°C) | High |
How do contradictory NMR signals arise in structural confirmation, and how can they be resolved?
Advanced Research Question
Rotational isomerism in the propan-2-yl and butan-1-ol groups can split NMR peaks. For example, the methyl group in propan-2-yl may show a singlet (δ 3.78 ppm) under standard conditions but split into multiplets at variable temperatures . Resolution strategies:
- Variable-temperature NMR : Cooling to −40°C slows isomer interconversion, sharpening signals.
- 2D-COSY : Correlates coupled protons to distinguish overlapping peaks (e.g., aromatic protons at δ 7.43–8.71 ppm) .
- Deuterated solvents : DMSO-d₆ reduces hydrogen bonding artifacts in amine regions .
What SPE protocols maximize recovery of hydrophilic purine analogs during environmental analysis?
Advanced Research Question
Solid-phase extraction (SPE) optimization for hydrophilic purines involves:
- Sorbent selection : Oasis HLB outperforms MCX/MAX due to mixed-mode retention (hydrophilic-lipophilic balance) .
- Conditioning : 2 mL methanol followed by 2 mL pH 3 water (adjusted with HCl) enhances analyte binding .
- Elution : 2-propanol:methanol (1:1) with 5% NH₄OH recovers >85% of polar analytes .
| Sorbent | Recovery Efficiency | Matrix Compatibility | Reference |
|---|---|---|---|
| HLB | 85–92% | Aqueous, sludge | |
| MCX | 60–70% | Cationic analytes |
How can mass spectrometry differentiate between isobaric byproducts in synthetic batches?
Advanced Research Question
High-resolution mass spectrometry (HRMS) with ESI+ mode resolves isobaric impurities:
- Mass accuracy : Use internal standards (e.g., BP-3-d₅, triclosan-d₃) to calibrate <1 ppm error .
- Fragmentation patterns : The purine core (m/z 120.0444) and pyridine fragment (m/z 79.0422) distinguish the target compound from alkylated byproducts .
- Ion mobility spectrometry : Separates co-eluting isomers based on collision cross-section differences .
What experimental designs assess the compound’s kinase inhibition selectivity?
Advanced Research Question
Use a panel of recombinant kinases (e.g., JAK2, EGFR) with the following workflow:
ATP competition assays : Vary ATP concentrations (0.1–10 mM) to calculate IC₅₀ values.
Crystallography : Soak crystals with 1 mM compound to map binding interactions (e.g., hydrogen bonds with purine N7) .
Thermal shift assays : Monitor Tm shifts (>2°C indicates strong binding) .
| Assay Type | Key Metric | Application | Reference |
|---|---|---|---|
| ATP competition | IC₅₀ | Selectivity profile | |
| X-ray crystallography | Binding pose | Structural insights |
How do counterions (trihydrochloride vs. free base) affect bioactivity assays?
Basic Research Question
The trihydrochloride form increases solubility in aqueous buffers (e.g., PBS), improving cellular uptake. However, chloride ions may interfere with anion-dependent transporters. Always:
- Control experiments : Compare free base (dissolved in DMSO) and salt forms in dose-response curves.
- Ion-adjusted buffers : Use 150 mM NaCl to mimic physiological conditions .
What strategies mitigate epimerization during chiral center synthesis?
Advanced Research Question
The butan-1-ol chiral center is prone to racemization under basic conditions. Mitigation methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
